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Compound of Interest

Compound Name: FBPase-IN-2

Cat. No.: B15141602 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent binding of FBPase-IN-
2 to its target, Fructose-1,6-bisphosphatase (FBPase). It includes detailed experimental

protocols for key assays, quantitative data on inhibitor potency, and visualizations of the

relevant pathways and workflows.

Fructose-1,6-bisphosphatase is a key regulatory enzyme in gluconeogenesis, the metabolic

pathway responsible for the synthesis of glucose from non-carbohydrate precursors. Its

inhibition is a therapeutic strategy for managing type 2 diabetes by reducing excessive hepatic

glucose production. FBPase-IN-2 is a potent covalent inhibitor of FBPase, offering a promising

avenue for drug development.

Covalent Binding Site and Mechanism
FBPase-IN-2 has been identified as a covalent inhibitor that targets a specific allosteric site on

the FBPase enzyme. Through molecular docking, site-directed mutagenesis, and mass

spectrometry, the covalent binding site has been pinpointed to Cysteine 128 (C128).[1][2][3]

The proposed mechanism of inhibition involves the covalent modification of the C128 residue

by FBPase-IN-2. This modification induces a conformational change in the enzyme, likely

disrupting the N125-S124-S123 allosteric pathway, which in turn affects the catalytic activity of

FBPase.[1][3] This allosteric inhibition is distinct from the active site, providing a potential for

high selectivity.
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Quantitative Data
The inhibitory potency of FBPase-IN-2 has been quantified through in vitro enzyme assays.

The following table summarizes the key quantitative data available for FBPase-IN-2 and other

relevant FBPase inhibitors for comparison.

Compound Target Assay Type IC50 (μM)
Binding
Site

Notes

FBPase-IN-2

(HS36)
FBPase

In vitro

enzyme

inhibition

0.15
C128

(covalent)

Potent

covalent

inhibitor.[1]

AMP FBPase

In vitro

enzyme

inhibition

1.3 - 9.7 Allosteric site

Natural

allosteric

inhibitor.[4]

Disulfiram

Derivatives
FBPase

In vitro

enzyme

inhibition

Potent
C128

(covalent)

Covalently

modify the

C128 site.[2]

[3]

Experimental Protocols
Detailed methodologies for the key experiments used to characterize the covalent binding of

FBPase-IN-2 to FBPase are provided below.

Recombinant FBPase Expression and Purification
This protocol describes the overexpression and purification of FBPase, a necessary first step

for in vitro assays.

Gene Cloning and Expression Vector: The cDNA encoding for human FBPase is cloned into

an expression vector, such as pET-28a, which incorporates a His-tag for affinity purification.

Transformation: The expression vector is transformed into a suitable E. coli strain, such as

BL21(DE3).
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Protein Expression:

An overnight culture of the transformed E. coli is used to inoculate a larger volume of LB

medium containing the appropriate antibiotic.

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600)

reaches 0.6-0.8.

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside

(IPTG) to a final concentration of 0.5-1 mM.

The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to

overnight to enhance soluble protein expression.

Cell Lysis:

Cells are harvested by centrifugation.

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM

NaCl, 10 mM imidazole, and protease inhibitors).

Cells are lysed by sonication or high-pressure homogenization on ice.

The lysate is clarified by centrifugation to remove cell debris.

Affinity Chromatography:

The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis

buffer.[4][5]

The column is washed with a wash buffer containing a low concentration of imidazole

(e.g., 20-40 mM) to remove non-specifically bound proteins.

FBPase is eluted with an elution buffer containing a high concentration of imidazole (e.g.,

250-500 mM).

Purification Verification: The purity of the eluted FBPase is assessed by SDS-PAGE. The

concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.
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Identification of Covalent Binding Site by Mass
Spectrometry
This protocol outlines the general workflow for identifying the specific amino acid residue

covalently modified by FBPase-IN-2.

Protein-Inhibitor Incubation:

Purified FBPase is incubated with an excess of FBPase-IN-2 at 37°C for a sufficient time

to ensure covalent modification. A control sample with no inhibitor is prepared in parallel.

Removal of Excess Inhibitor: The unbound inhibitor is removed by dialysis or using a

desalting column.

Protein Digestion:

The protein samples (both treated and untreated) are denatured, reduced, and alkylated.

The proteins are then digested into smaller peptides using a protease such as trypsin.

LC-MS/MS Analysis:

The resulting peptide mixtures are separated by liquid chromatography (LC) and analyzed

by tandem mass spectrometry (MS/MS).[6][7]

The MS data is searched against the known sequence of FBPase to identify peptides.

Data Analysis:

The mass spectra of the peptides from the FBPase-IN-2-treated sample are compared to

the control.

A mass shift corresponding to the molecular weight of FBPase-IN-2 on a specific peptide

containing Cysteine 128 confirms the covalent modification at this site.[8][9]

MS/MS fragmentation data is used to pinpoint the exact modified amino acid within the

peptide.
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FBPase Enzyme Inhibition Assay (Malachite Green
Assay)
This colorimetric assay is used to determine the IC50 value of FBPase-IN-2 by measuring the

amount of inorganic phosphate produced from the hydrolysis of fructose-1,6-bisphosphate.[10]

[11]

Reagents and Buffers:

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2.

FBPase Substrate: Fructose-1,6-bisphosphate.

FBPase Enzyme: Purified recombinant FBPase.

FBPase-IN-2: Serial dilutions in a suitable solvent (e.g., DMSO).

Malachite Green Reagent: A solution of Malachite Green, ammonium molybdate, and a

stabilizing agent.

Assay Procedure:

In a 96-well plate, add the assay buffer, FBPase enzyme, and varying concentrations of

FBPase-IN-2. Include a control with no inhibitor.

Pre-incubate the plate at 37°C for a defined period to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the FBPase substrate.

Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).

Stop the reaction by adding the Malachite Green Reagent.

Data Analysis:

Measure the absorbance at a specific wavelength (e.g., 620-650 nm).

The amount of phosphate produced is proportional to the absorbance.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular

environment by measuring changes in the thermal stability of the target protein upon ligand

binding.[12][13][14][15]

Cell Culture and Treatment:

Culture a suitable cell line (e.g., HepG2) to 80-90% confluency.

Treat the cells with FBPase-IN-2 at various concentrations or a vehicle control (DMSO)

and incubate at 37°C for a specific duration.

Thermal Challenge:

Harvest the cells and resuspend them in a suitable buffer.

Aliquot the cell suspension into PCR tubes.

Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g.,

3 minutes) using a thermal cycler, followed by cooling.

Cell Lysis and Protein Extraction:

Lyse the cells by freeze-thaw cycles or using a lysis buffer.

Separate the soluble protein fraction from the aggregated proteins by centrifugation at

high speed.

Protein Quantification:

Quantify the amount of soluble FBPase in the supernatant using a method such as

Western blotting or ELISA.[16]

Data Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Cellular_Thermal_Shift_Assay_CETSA_for_Hsd17B13_Target_Engagement.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10026039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12072176/
https://www.benchchem.com/product/b15141602?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cellular_Thermal_Shift_Assay_CETSA_to_Determine_SIRT5_Inhibitor_Target_Engagement.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Generate melt curves by plotting the amount of soluble FBPase against the temperature

for both the treated and untreated samples.

A shift in the melting temperature (Tm) of FBPase in the presence of FBPase-IN-2
indicates target engagement.

Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and workflows.
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Caption: Signaling pathway of FBPase inhibition by FBPase-IN-2.
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Start: Purified FBPase
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Caption: Workflow for identifying the covalent binding site using mass spectrometry.
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Start: Cell Culture

Treat cells with FBPase-IN-2
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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
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To cite this document: BenchChem. [FBPase-IN-2 Covalent Binding Site on FBPase: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15141602#fbpase-in-2-covalent-binding-site-on-
fbpase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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